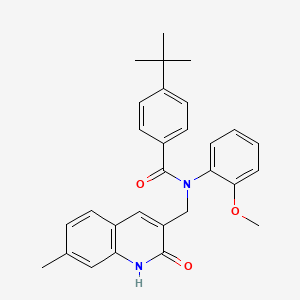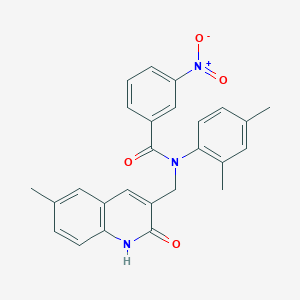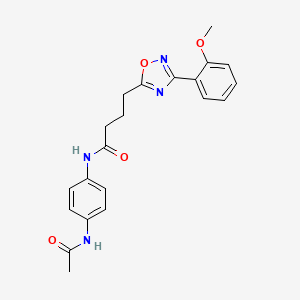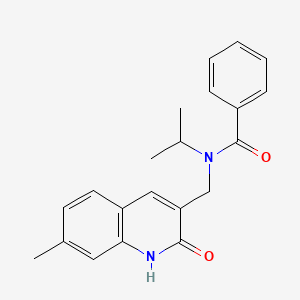![molecular formula C17H19ClN2O3S B7697336 N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7697336.png)
N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide, also known as CCMS, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent.
Mécanisme D'action
N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide exerts its pharmacological effects by inhibiting the activity of COX-2, which leads to a decrease in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, fever, and swelling associated with inflammation. By inhibiting COX-2, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes in the body. It has been found to decrease the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to inhibit the production of nitric oxide (NO), a molecule that is involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound also has a well-defined mechanism of action, which makes it an ideal tool for studying the inflammatory response. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its safety and toxicity profile have not been fully established. Additionally, this compound has a short half-life, which can make it difficult to study its pharmacokinetics.
Orientations Futures
There are several future directions for research on N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide. One area of interest is its potential use as a therapeutic agent in the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another area of interest is its use as a tool for studying the inflammatory response. Further research is needed to fully understand the safety and toxicity profile of this compound and to determine its optimal dosage and administration route. Additionally, more research is needed to explore the potential of this compound in other areas, such as cancer therapy and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide involves the reaction between N-methyl-4-chlorobenzenesulfonamide and N-(4-chlorobenzyl) acetamide in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain this compound.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-3-13-6-4-5-7-16(13)19-17(21)12-20(2)24(22,23)15-10-8-14(18)9-11-15/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIGWPMMHFXNSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)



